

Application Note: Spectrophotometric Determination of Nitrite Using 4-Aminodiphenylamine Sulfate

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Compound of Interest		
Compound Name:	4-Aminodiphenylamine sulfate	
Cat. No.:	B8048891	Get Quote

Introduction

The accurate quantification of nitrite is crucial in various fields, including environmental monitoring, food safety, and biomedical research. Nitrite levels in water and food products are strictly regulated due to potential health concerns, such as methemoglobinemia, and its role as a precursor in the formation of carcinogenic nitrosamines. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule. Therefore, its measurement can provide insights into NO production and related physiological and pathological processes.

This application note describes a spectrophotometric method for the determination of nitrite based on a diazotization-coupling reaction, a principle widely employed in analytical chemistry for its simplicity and sensitivity. In this method, 4-aminodiphenylamine is diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound, such as N,N-dimethylaniline, to form a stable and colored azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically. The use of **4-aminodiphenylamine sulfate** is advantageous as the sulfate salt often provides improved solubility and stability in aqueous solutions.

Principle of the Method



The spectrophotometric determination of nitrite using 4-aminodiphenylamine follows a two-step diazotization-coupling reaction, analogous to the well-established Griess assay.[1][2]

- Diazotization: In a strongly acidic solution, nitrite ions (NO₂⁻) react with hydrogen ions (H⁺) to form nitrous acid (HNO₂). 4-aminodiphenylamine, a primary aromatic amine, then reacts with the nitrous acid to form a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[3][4]
- Coupling: The highly reactive diazonium salt couples with an electron-rich aromatic compound, in this case, N,N-dimethylaniline, at the para-position to form a colored azo dye. The resulting azo compound exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive spectrophotometric quantification.[1][2]

Experimental Protocols

- 1. Reagent Preparation
- Standard Nitrite Stock Solution (1000 mg/L): Dissolve 0.4926 g of analytical grade sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL in a volumetric flask. Store at 4°C. This solution is stable for several weeks.
- Standard Nitrite Working Solutions: Prepare a series of standard working solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 to 10 mg/L, or as required for the specific application.
- 4-Aminodiphenylamine Sulfate Solution (0.5% w/v): Dissolve 0.5 g of 4aminodiphenylamine sulfate in 100 mL of 2 M hydrochloric acid. If necessary, use gentle heating to aid dissolution and then cool to room temperature. This solution should be prepared fresh daily and stored in a dark bottle.
- N,N-Dimethylaniline Solution (0.2% v/v): Add 0.2 mL of N,N-dimethylaniline to 100 mL of absolute ethanol and mix thoroughly. This solution should be stored in a dark bottle.
- Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
- 2. Construction of Calibration Curve



- Pipette 1.0 mL of each standard nitrite working solution into a series of 10 mL volumetric flasks.
- Add 1.0 mL of the **4-aminodiphenylamine sulfate** solution to each flask and mix well.
- Allow the reaction to proceed for 5 minutes at room temperature.
- Add 1.0 mL of the N,N-dimethylaniline solution to each flask, mix thoroughly, and dilute to the mark with deionized water.
- Let the color develop for 20 minutes at room temperature.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but with 1.0 mL of deionized water instead of the nitrite standard. The λmax should be determined by scanning the spectrum of the colored product, but is typically in the range of 500-550 nm for such azo dyes.[1][5]
- Plot a graph of absorbance versus nitrite concentration. The resulting calibration curve should be linear over the tested concentration range.
- 3. Sample Analysis
- For water samples, filter the sample to remove any particulate matter. For other sample matrices, appropriate extraction and cleanup procedures may be necessary.
- Pipette a suitable aliquot (e.g., 1.0 mL) of the sample into a 10 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the linear range of the calibration curve.
- Follow steps 2-6 as described for the construction of the calibration curve.
- Determine the nitrite concentration in the sample from the calibration curve.

Data Presentation

The performance of the spectrophotometric method for nitrite determination using **4- aminodiphenylamine sulfate** and N,N-dimethylaniline can be summarized by the following



analytical parameters. The values presented in the table are typical for diazotization-coupling reactions and should be determined experimentally for this specific method.

Parameter	Typical Value
Wavelength of Maximum Absorbance (λmax)	520 - 550 nm
Linearity Range	0.1 - 10.0 mg/L
Molar Absorptivity (ε)	> 1 x 10 ⁴ L mol ⁻¹ cm ⁻¹
Limit of Detection (LOD)	< 0.05 mg/L
Limit of Quantitation (LOQ)	< 0.15 mg/L
Correlation Coefficient (r²)	> 0.999
Relative Standard Deviation (RSD)	< 2%

Mandatory Visualization



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Caption: Experimental workflow for the spectrophotometric determination of nitrite.

This application note provides a framework for the determination of nitrite using **4- aminodiphenylamine sulfate**. For optimal results, it is recommended to validate the method in



the specific matrix of interest and to determine the analytical parameters experimentally.

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